molecular formula C18H24N4O3 B3012294 1-(4-methoxybenzyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea CAS No. 1706077-14-6

1-(4-methoxybenzyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea

Cat. No.: B3012294
CAS No.: 1706077-14-6
M. Wt: 344.415
InChI Key: AXZAMRHYXXLPPG-UHFFFAOYSA-N
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Description

1-(4-methoxybenzyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of a methoxybenzyl group and a pyrazolyl moiety suggests potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting from a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound.

    Attachment of the Tetrahydropyran Group: Using a nucleophilic substitution reaction.

    Introduction of the Methoxybenzyl Group: Through a Friedel-Crafts alkylation or similar reaction.

    Formation of the Urea Linkage: By reacting an isocyanate with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxybenzyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidizing conditions.

    Reduction: The urea linkage can be reduced to an amine under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydride (NaH) or other strong bases.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group might yield a carboxylic acid derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions or cellular pathways.

    Medicine: Potential therapeutic agent for diseases due to its pharmacological properties.

    Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea would depend on its specific biological target. Generally, urea derivatives can act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Disrupting Protein-Protein Interactions: Interfering with the interactions between proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxybenzyl)-3-(1H-pyrazol-4-yl)urea: Lacks the tetrahydropyran group.

    1-(4-methoxybenzyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-3-yl)urea: Different position of the pyrazole substitution.

    1-(4-methoxybenzyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-imidazol-4-yl)urea: Imidazole ring instead of pyrazole.

Uniqueness

The unique combination of the methoxybenzyl, tetrahydropyran, and pyrazolyl groups in 1-(4-methoxybenzyl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness can be leveraged in designing new drugs or studying specific biochemical pathways.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[1-(oxan-4-ylmethyl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-24-17-4-2-14(3-5-17)10-19-18(23)21-16-11-20-22(13-16)12-15-6-8-25-9-7-15/h2-5,11,13,15H,6-10,12H2,1H3,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZAMRHYXXLPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=CN(N=C2)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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